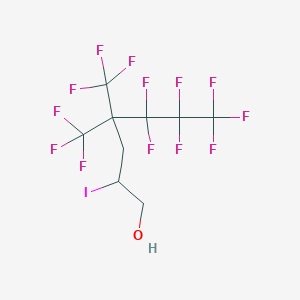
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
説明
The compound “4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol” is likely a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties, such as high thermal and chemical stability .
Chemical Reactions Analysis
Fluorinated compounds are known to participate in various chemical reactions. The presence of the trifluoromethyl group can significantly affect the reactivity of the compound .科学的研究の応用
Synthesis of Branched-Polyfluoroalkylsilanes
A study by Konakahara et al. (2000) explores the synthesis of branched-type polyfluoroalkylsilanes, including trichloro[4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl] silane, through the hydrosilylation reaction. This process emphasizes the regioselective β-addition of silanes to branched-type polyfluoroalkenes, facilitated by hydrogen hexachloroplatinate (IV) as a catalyst, highlighting the compound's role in producing materials with bent structures at the quaternary carbon, crucial for applications in material science and fluorine chemistry (Konakahara et al., 2000).
Polymer Science and Materials Engineering
In the field of polymer science, Lin et al. (1998) synthesized organo-soluble polyimides using a related compound, demonstrating these polymers' solubility in various solvents and their thermal stability. This research points to the potential of using such fluorinated compounds in developing new materials with specific desired properties, such as high thermal stability and solubility in polar solvents, which are essential for advanced engineering applications (Lin et al., 1998).
Advanced Organic Synthesis
Another application is found in the work of Yoshida et al. (1993), who explored the preparations and Michael reactions of fluorinated but-2-en-4-olides. This study underscores the versatility of fluorinated compounds in organic synthesis, particularly in constructing complex molecules with fluorinated moieties, which are of significant interest in pharmaceuticals and agrochemicals (Yoshida et al., 1993).
Surface Chemistry and Adsorption
Research on the surface properties of silica gels treated with fluorinated silylation agents by Monde et al. (1997) demonstrates the compound's impact on creating surfaces that are both hydrophobic and oleophobic. Such modified surfaces have broad applications, ranging from chromatography to coatings, where control over surface interactions is paramount (Monde et al., 1997).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5,5,6,6,7,7,7-heptafluoro-2-iodo-4,4-bis(trifluoromethyl)heptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F13IO/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)1-3(23)2-24/h3,24H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJQBCMWSLFVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



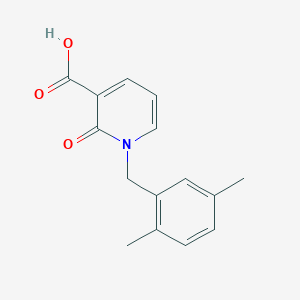
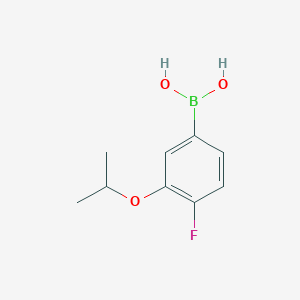

![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)
![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)
![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1441955.png)
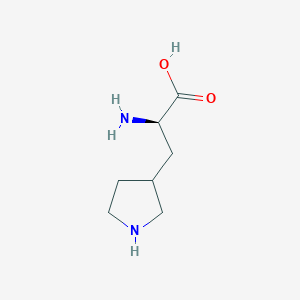
![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)


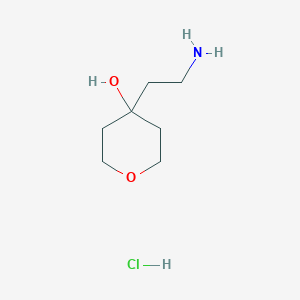

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)
